molecular formula C21H17ClN2O3S B3739089 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide

3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide

Cat. No. B3739089
M. Wt: 412.9 g/mol
InChI Key: PCLRGFMALZNISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide, also known as ATOTA, is a synthetic compound that belongs to the class of thiosemicarbazones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has shown significant potential in various scientific research applications. It has been extensively studied for its anticancer properties, and several studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has also been investigated for its antiviral activity against hepatitis C virus and dengue virus. Additionally, 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has been studied for its antimicrobial properties, and it has shown promising results against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide is not fully understood, but it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species and DNA damage. It has also been reported to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In addition, 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has some limitations, including its poor solubility in water and its instability in acidic conditions. These limitations need to be considered when designing experiments involving 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide.

Future Directions

There are several future directions for research on 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide. One area of interest is the development of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide-based prodrugs that can improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide with other anticancer agents. Additionally, the use of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide as a tool for studying the role of ribonucleotide reductase in cancer and viral infections is an area of potential research. Finally, the exploration of the pharmacokinetics and pharmacodynamics of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide in animal models is essential for its further development as a therapeutic agent.
Conclusion:
In conclusion, 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide is a synthetic compound that has shown significant potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-chlorophenyl)-3-oxopropanamide has the potential to become a valuable tool in the fight against cancer, viral infections, and microbial diseases.

properties

IUPAC Name

3-(4-acetyl-5-anilinothiophen-2-yl)-N-(4-chlorophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13(25)17-11-19(28-21(17)24-15-5-3-2-4-6-15)18(26)12-20(27)23-16-9-7-14(22)8-10-16/h2-11,24H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLRGFMALZNISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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